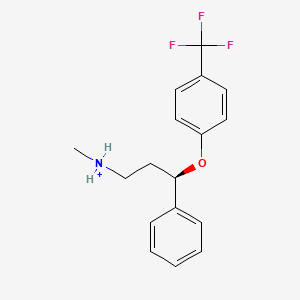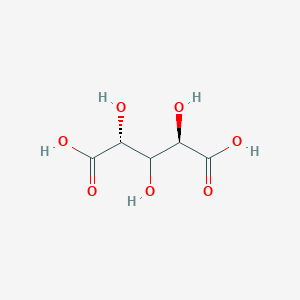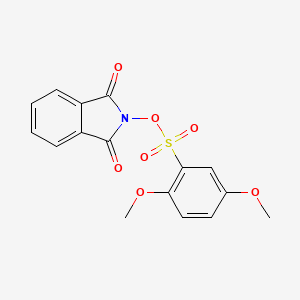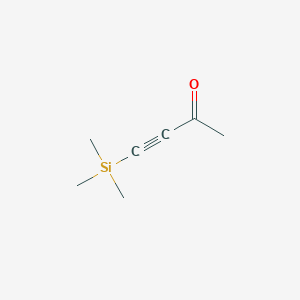
4-(三甲基硅基)-3-丁炔-2-酮
描述
4-(Trimethylsilyl)-3-butyn-2-one: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butynone structure. This compound is notable for its utility in organic synthesis, particularly due to the chemical inertness and large molecular volume of the trimethylsilyl group, which can act as a protective group during various chemical reactions .
科学研究应用
Chemistry: 4-(Trimethylsilyl)-3-butyn-2-one is widely used as an intermediate in organic synthesis. Its ability to act as a protective group makes it valuable in multi-step synthesis processes .
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its derivatives have shown potential in drug development and medicinal chemistry .
Industry: Industrially, 4-(Trimethylsilyl)-3-butyn-2-one is used in the production of polymers and advanced materials. Its unique properties contribute to the development of high-performance materials with specific characteristics .
作用机制
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylsilyl)-3-butyn-2-one typically involves the reaction of 2-butyn-1-ol with trimethylsilyl chloride in the presence of strong bases such as n-butyllithium and tert-butyllithium. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of 4-(Trimethylsilyl)-3-butyn-2-one follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反应分析
Types of Reactions: 4-(Trimethylsilyl)-3-butyn-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Trimethylsilylacetylene: Used in similar protective group applications and in Sonogashira couplings.
Trimethylsilyl chloride: Commonly used for introducing trimethylsilyl groups into molecules.
Trimethylsilyl cyanide: Utilized in nucleophilic addition reactions.
Uniqueness: 4-(Trimethylsilyl)-3-butyn-2-one is unique due to its specific structure, which combines the properties of a trimethylsilyl group with a butynone backbone. This combination allows for versatile applications in organic synthesis, making it a valuable compound in both research and industrial settings.
属性
IUPAC Name |
4-trimethylsilylbut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OSi/c1-7(8)5-6-9(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEZDDPEJMKMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370434 | |
| Record name | 4-(Trimethylsilyl)-3-butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5930-98-3 | |
| Record name | 4-(Trimethylsilyl)-3-butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trimethylsilyl)but-3-yn-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-(Trimethylsilyl)-3-butyn-2-one?
A1: 4-(Trimethylsilyl)-3-butyn-2-one is an organic compound with the molecular formula C₇H₁₂OSi and a molecular weight of 140.27 g/mol. While the provided research papers do not delve into detailed spectroscopic data, they utilize its reactivity in various synthetic transformations, highlighting the presence of key functional groups: a ketone (C=O), a triple bond (C≡C), and a trimethylsilyl group (Si(CH₃)₃).
Q2: How is 4-(Trimethylsilyl)-3-butyn-2-one used in organic synthesis?
A2: 4-(Trimethylsilyl)-3-butyn-2-one serves as a versatile building block in organic synthesis. * [1] Diels-Alder Reactions: It acts as a dienophile in Diels-Alder reactions with 1,2,4,5-tetrazine-3,6-dicarboxylic acid dimethyl ester, leading to the formation of pyridazine derivatives. []* [2] 1,3-Dipolar Cycloadditions: It reacts with cycloimmonium salts through 1,3-dipolar cycloaddition to yield functionalized indolizines, demonstrating its use in constructing nitrogen-containing heterocycles. []* [3] Reactions with Frustrated Lewis Pairs (FLPs): It interacts with an aluminum/phosphorus FLP, undergoing two-electron reduction and forming an allene-type moiety with two cumulated C=C bonds, highlighting its potential in unique bond activation and formation reactions. []
Q3: What are the potential applications of the compounds synthesized using 4-(Trimethylsilyl)-3-butyn-2-one?
A3: The compounds derived from 4-(Trimethylsilyl)-3-butyn-2-one display potential in various fields:* [1] Cytostatic Activity: Functionalized indolizines synthesized through 1,3-dipolar cycloaddition exhibit potential cytostatic activity, suggesting their possible use in anticancer therapies. []* [2] Entecavir Synthesis: 4-(Trimethylsilyl)-3-butyn-2-one serves as a starting material in the total synthesis of Entecavir, an antiviral medication used in the treatment of hepatitis B. []
Q4: Can 4-(Trimethylsilyl)-3-butyn-2-one be asymmetrically reduced?
A4: Yes, 4-(Trimethylsilyl)-3-butyn-2-one can be asymmetrically reduced to produce enantiopure alcohols.* [1] Microbial Reduction: Various strains of Candida parapsilosis and Acetobacter sp. catalyze the asymmetric reduction of 4-(Trimethylsilyl)-3-butyn-2-one, yielding enantiopure (R)- or (S)-4-(trimethylsilyl)-3-butyn-2-ol. [, , , ]* [2] Ionic Liquids in Biocatalysis: The use of hydrophilic ionic liquids, specifically 1-(2′-hydroxyl)ethyl-3-methylimidazolium nitrate (C2OHMIM·NO3), enhances the efficiency and operational stability of immobilized Candida parapsilosis cells in the asymmetric reduction of 4-(Trimethylsilyl)-3-butyn-2-one. [, ]* [3] Optimization of Bioreduction: Factors such as ionic liquid content, substrate concentration, pH, co-substrate concentration, and temperature significantly influence the reaction rate, yield, and enantiomeric excess of the product. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[4-(1-phenylethylamino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224581.png)
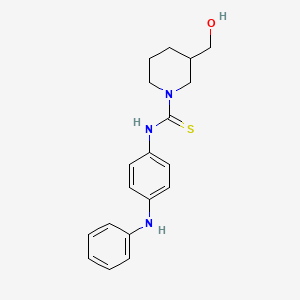

![methyl 2-[(5E)-5-[(3,4-diethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1224584.png)


![2-(4-chlorophenyl)-N-[[2-(4-morpholinyl)anilino]-sulfanylidenemethyl]acetamide](/img/structure/B1224591.png)
![1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B1224592.png)
![N-isopropyl-2-{[3-(3-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B1224593.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-methoxyphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1224595.png)
